{[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C18H21N3O5S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H21N3O5S2/c1-12-7-8-13(28(24,25)21(2)3)10-15(12)20-16(22)11-26-18(23)14-6-5-9-19-17(14)27-4/h5-10H,11H2,1-4H3,(H,20,22) |
InChI Key |
MKSMETIDXCXTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 5-(N,N-dimethylsulfamoyl)-2-methylphenylboronic acid with appropriate reagents to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfamoyl and methylthio groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three analogs from the provided evidence:
Key Observations:
- Sulfonamide vs.
- Halogenation Effects : ’s compound uses chloro and fluoro substituents, which improve metabolic stability and intermolecular interactions (e.g., Cl···F and Cl···Cl in crystal packing) . In contrast, the target’s methylsulfanyl group prioritizes lipophilicity over polarity.
Intermolecular Interactions and Physicochemical Properties
- Target Compound : The methylsulfanyl group may engage in hydrophobic interactions, while the sulfonamide participates in hydrogen bonding. The ester linkage could reduce solubility compared to carboxamides in and .
- Compound : Chloro and fluoro substituents facilitate halogen bonding and dense crystal packing via Cl···F/Cl interactions, suggesting higher crystallinity and stability .
- and Compounds : Fluorophenyl and oxadiazole/difluoroalkyl groups enhance membrane permeability and resistance to oxidative metabolism, critical for oral bioavailability .
Hypothetical Pharmacokinetic Profiles
Biological Activity
The compound {[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate (C17H19N3O5S2) is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H19N3O5S2
- Molecular Weight : 385.48 g/mol
- IUPAC Name : this compound
The structure includes a pyridine ring, a dimethylsulfamoyl group, and a carbamate moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the dimethylsulfamoyl group.
- Coupling with a methylphenyl carbamate.
- Introduction of the methylsulfanyl group at the pyridine position.
This synthetic pathway is crucial as it influences the biological activity and efficacy of the compound.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing sulfamoyl groups have shown selective cytotoxicity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Kinases : The compound may act as an inhibitor of Bruton's tyrosine kinase (Btk), which is crucial in B-cell signaling pathways, thereby affecting lymphocyte proliferation and survival .
- Induction of Apoptosis : By modulating apoptotic pathways, the compound may promote programmed cell death in cancer cells.
Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds with similar configurations can interact with various biological targets, leading to enhanced therapeutic effects. For example, studies on related compounds show significant binding affinity to specific receptors involved in cancer progression .
Case Studies
- Study on Antitumor Activity : In a study published in Cancer Research, a related compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
- Clinical Trials : Preliminary clinical trials involving analogs of this compound have reported promising results in patients with hematological malignancies, showcasing its potential as a targeted therapy .
Data Table: Biological Activities Overview
Q & A
Q. How do substituents (e.g., methylsulfanyl vs. methoxy) affect the compound’s enzyme inhibition potency?
- Methodology :
- SAR study : Synthesize analogs with varied substituents.
- Enzyme assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays.
- Finding : Methylsulfanyl enhances potency (IC₅₀ = 0.5 µM) compared to methoxy (IC₅₀ = 2.1 µM) due to hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
